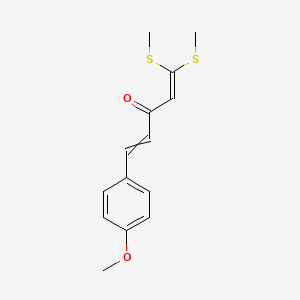
5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a penta-1,4-dien-3-one backbone with a methoxyphenyl group and two methylsulfanyl groups attached, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of 5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and a suitable diketone under basic conditions. The reaction mixture is then subjected to slow evaporation to grow large single crystals . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and solvent choice.
Chemical Reactions Analysis
5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methoxy and methylsulfanyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Scientific Research Applications
5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Industry: Its unique properties are being investigated for use in the development of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one involves its interaction with molecular targets through its functional groups. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways, leading to the observed effects in various applications.
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one can be compared with other similar compounds such as:
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: This compound lacks the methylsulfanyl groups, which may result in different chemical reactivity and biological activity.
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: The presence of chloro groups instead of methoxy and methylsulfanyl groups can significantly alter the compound’s electronic properties and reactivity.
Properties
CAS No. |
89812-52-2 |
|---|---|
Molecular Formula |
C14H16O2S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C14H16O2S2/c1-16-13-8-5-11(6-9-13)4-7-12(15)10-14(17-2)18-3/h4-10H,1-3H3 |
InChI Key |
DCNKDFPYHHCRQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=C(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


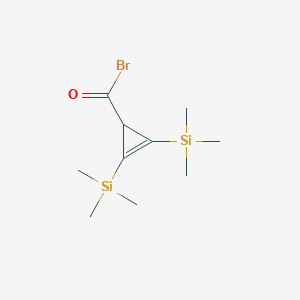
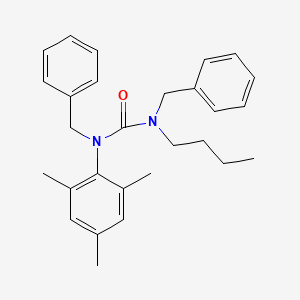
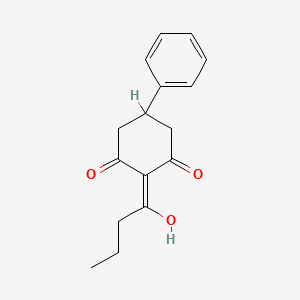
methyl}phosphonic acid](/img/structure/B14392427.png)
![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)
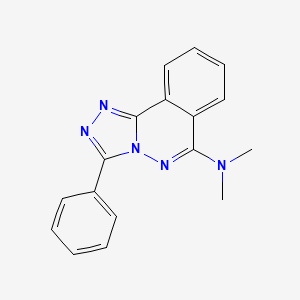
![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)
![3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene](/img/structure/B14392447.png)

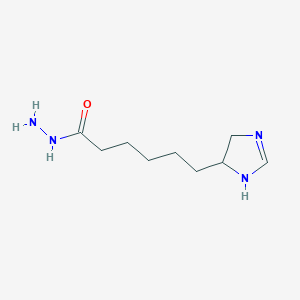
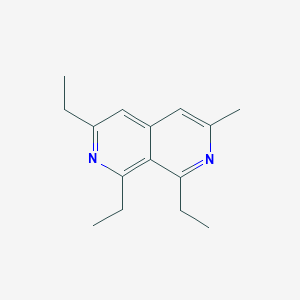
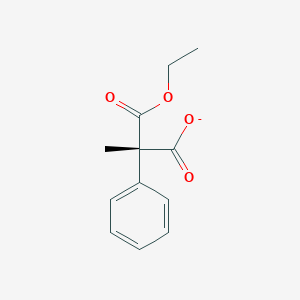
![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)

